

Application Notes and Protocols for Cellular Assays with PROTAC PTPN2 Degradator-1

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Compound of Interest

Compound Name: *Protac ptpn2 degrader-1*

Cat. No.: *B15542569*

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Audience: Researchers, scientists, and drug development professionals.

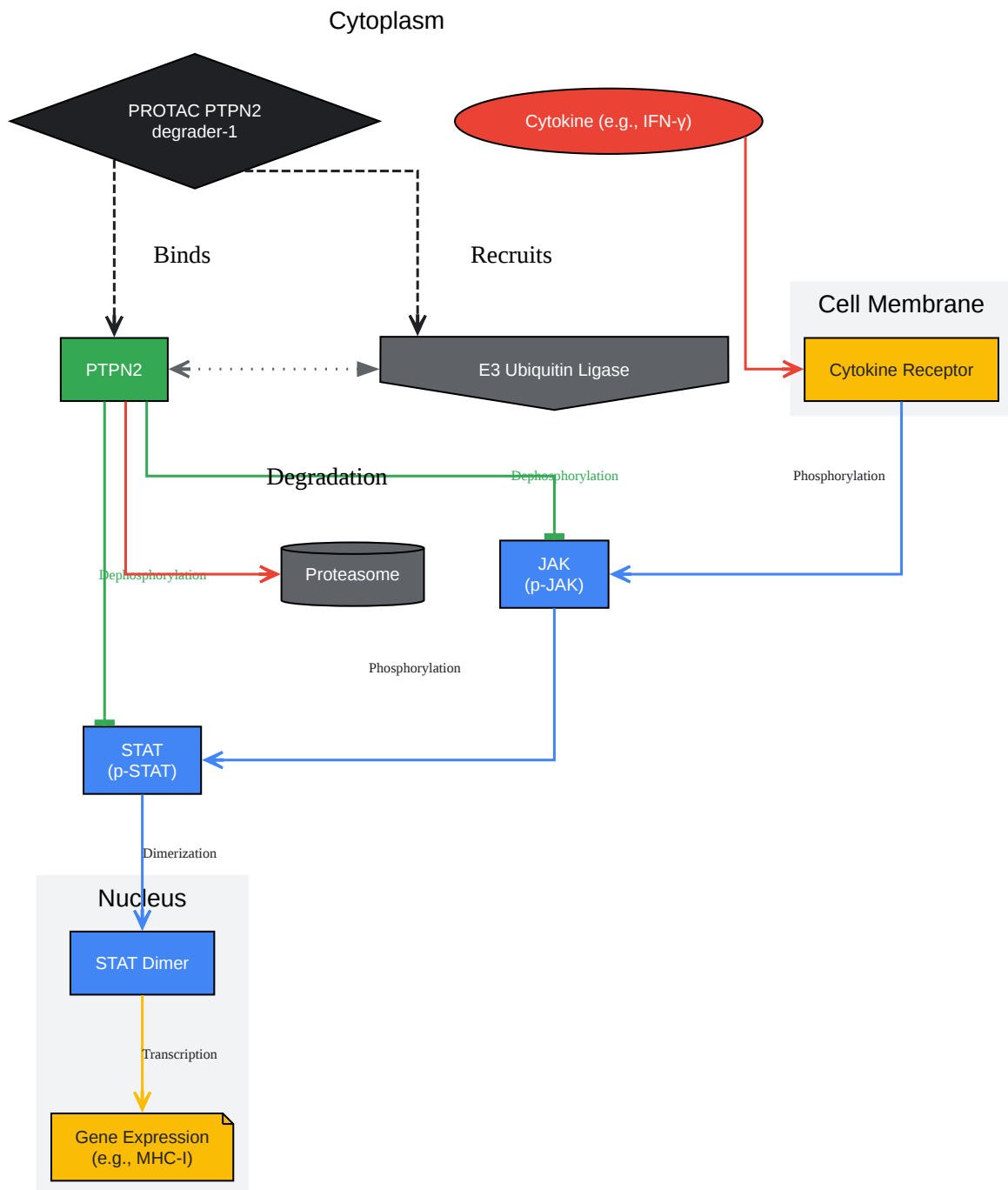
Introduction

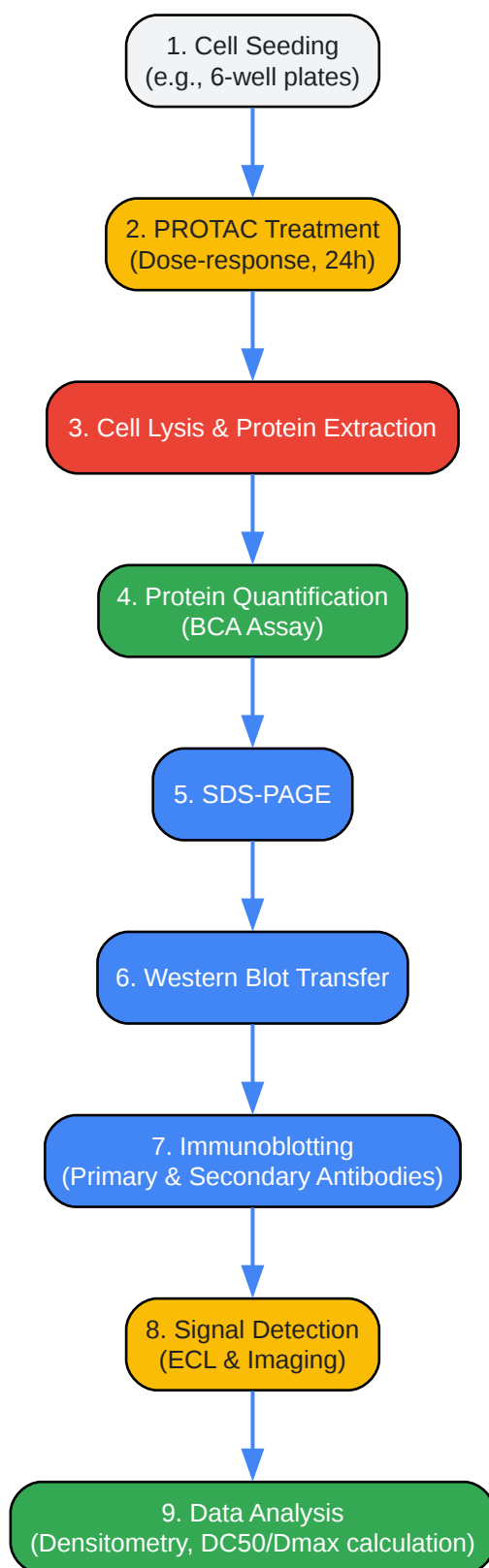
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical regulator of various cellular signaling pathways.[1][2] PTPN2 negatively modulates signaling cascades involved in immune responses, cell proliferation, and inflammation by dephosphorylating key proteins such as JAK kinases and STAT transcription factors.[3][4][5] Its role in downregulating anti-tumor immune responses has identified PTPN2 as a promising target for cancer immunotherapy.[1][2][6]

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to induce the degradation of specific target proteins.[7][8] **PROTAC PTPN2 degrader-1** is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to PTPN2, leading to its ubiquitination and subsequent degradation by the proteasome.[9] This application note provides detailed protocols for assessing the cellular activity of **PROTAC PTPN2 degrader-1**, focusing on its ability to induce PTPN2 degradation and its effect on cell viability.

PTPN2 Signaling Pathway

PTPN2 acts as a negative regulator in multiple signaling pathways. For instance, it can dephosphorylate and inactivate Janus kinases (JAK1, JAK2, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT6), thereby dampening cytokine signaling. [3] In the context of cancer immunotherapy, PTPN2 inhibition or degradation can enhance interferon-gamma (IFN- γ) signaling, leading to increased antigen presentation and enhanced T-cell mediated tumor killing.[6]





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